molecular formula C20H21N3O2 B4236393 N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4236393
M. Wt: 335.4 g/mol
InChI Key: RVJNUNKGRZUVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a benzamide derivative that is commonly referred to as PBOX-15 and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it has been proposed that it may act through the inhibition of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals. Furthermore, it has been investigated for its potential as a cancer therapeutic due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it suitable for a variety of research applications. Additionally, it has been demonstrated to be relatively safe and non-toxic. However, one limitation of using this compound is its cost, as it can be expensive to synthesize.

Future Directions

There are several future directions for research on N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential area of investigation is its potential as a therapeutic agent for the treatment of cancer. Additionally, it may be useful as a fluorescent probe for imaging studies. Furthermore, further research is needed to fully elucidate its mechanism of action and to explore its potential applications in other areas of scientific research.

Scientific Research Applications

N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been investigated for its potential as a fluorescent probe for imaging studies.

properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14(2)23(20(24)17-12-8-7-9-15(17)3)13-18-21-19(22-25-18)16-10-5-4-6-11-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJNUNKGRZUVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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